molecular formula C12H13F2NOS B14034012 (3,4-Difluoro-2-methylphenyl)(thiomorpholino)methanone

(3,4-Difluoro-2-methylphenyl)(thiomorpholino)methanone

Cat. No.: B14034012
M. Wt: 257.30 g/mol
InChI Key: RBCNJXMUIIVKFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Difluoro-2-methylphenyl)(thiomorpholino)methanone is a chemical compound with the molecular formula C12H13F2NOS It is characterized by the presence of difluoro, methyl, and thiomorpholino groups attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluoro-2-methylphenyl)(thiomorpholino)methanone typically involves the reaction of 3,4-difluoro-2-methylbenzoyl chloride with thiomorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The industrial synthesis may also incorporate purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluoro-2-methylphenyl)(thiomorpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: The difluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

(3,4-Difluoro-2-methylphenyl)(thiomorpholino)methanone has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of (3,4-Difluoro-2-methylphenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets. The difluoro and thiomorpholino groups may play a role in binding to enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Difluoro-2-methylphenyl)(morpholino)methanone
  • (3,4-Difluoro-2-methylphenyl)(piperidino)methanone
  • (3,4-Difluoro-2-methylphenyl)(pyrrolidino)methanone

Uniqueness

(3,4-Difluoro-2-methylphenyl)(thiomorpholino)methanone is unique due to the presence of the thiomorpholino group, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C12H13F2NOS

Molecular Weight

257.30 g/mol

IUPAC Name

(3,4-difluoro-2-methylphenyl)-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C12H13F2NOS/c1-8-9(2-3-10(13)11(8)14)12(16)15-4-6-17-7-5-15/h2-3H,4-7H2,1H3

InChI Key

RBCNJXMUIIVKFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)F)C(=O)N2CCSCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.